molecular formula C20H19ClN2O B2357173 N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide CAS No. 124236-61-9

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide

Cat. No.: B2357173
CAS No.: 124236-61-9
M. Wt: 338.84
InChI Key: XXSIYNJKCPZOFQ-UHFFFAOYSA-N
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Description

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide is a chemical compound with the molecular formula C20H19ClN2O

Preparation Methods

The synthesis of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide typically involves a multi-step process. One common method includes the following stages :

    Stage 1: 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is reacted with oxalyl dichloride and N,N-dimethylformamide in dichloromethane at 50°C to form an intermediate.

    Stage 2: The intermediate is then reacted with sec-butylamine in dichloromethane to yield this compound.

Chemical Reactions Analysis

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. . This binding can influence various cellular processes, including the regulation of mitochondrial function and the response to cellular stress.

Comparison with Similar Compounds

N-sec-Butyl-1-(2-chlorophenyl)isoquinoline-3-carboxamide can be compared with other isoquinoline derivatives, such as:

    1-(2-chlorophenyl)isoquinoline-3-carboxylic acid: This compound is a precursor in the synthesis of this compound.

    This compound analogs: These compounds have similar structures but may have different substituents on the isoquinoline ring, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific binding affinity to PBR/TSPO, making it a valuable tool in studying mitochondrial function and cellular stress responses.

Properties

IUPAC Name

N-butan-2-yl-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIYNJKCPZOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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